5-Fluorotryptamine, HCl
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Overview
Description
5-Fluorotryptamine hydrochloride is an organic compound with the chemical formula C10H11FN2 · HCl. It is an analog of tryptamine, where one hydrogen atom is replaced by a fluorine atom. This compound is known for its role as a partial agonist at 5-HT3 receptors, making it significant in pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorotryptamine hydrochloride typically involves the fluorination of tryptamine. One common method includes the reaction of tryptamine with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The product is then purified through crystallization or chromatography to obtain 5-Fluorotryptamine hydrochloride .
Industrial Production Methods: Industrial production of 5-Fluorotryptamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorotryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride
Major Products Formed: The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines .
Scientific Research Applications
5-Fluorotryptamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying serotonin receptors and their functions.
Medicine: It is investigated for its potential therapeutic effects as a partial agonist at 5-HT3 receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
5-Fluorotryptamine hydrochloride acts as a partial agonist at 5-HT3 receptors. It binds to these receptors and partially activates them, leading to a moderate increase in receptor activity. This partial agonism is due to the size and electronegativity of the fluorine atom at the 5 position of the tryptamine molecule. The compound’s interaction with 5-HT3 receptors involves the displacement of [3H]granisetron binding, with an Rmax (Imax/Imax 5-HT) of 0.64 and 0.45 for 5-HT3A and 5-HT3AB receptors, respectively .
Comparison with Similar Compounds
Tryptamine: A weak partial agonist at 5-HT3 receptors with low affinity.
5-Chlorotryptamine: Similar affinity to 5-Fluorotryptamine but a very weak partial agonist.
5-Methyltryptamine and 5-Methoxytryptamine: Other derivatives with varying degrees of receptor activity
Uniqueness: 5-Fluorotryptamine hydrochloride is unique due to its specific interaction with 5-HT3 receptors, influenced by the size and electronegativity of the fluorine atom. This makes it a valuable tool in pharmacological research and potential therapeutic applications .
Properties
Molecular Formula |
C10H11ClFN2 |
---|---|
Molecular Weight |
213.66 g/mol |
InChI |
InChI=1S/C10H11FN2.Cl/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2; |
InChI Key |
ZGXHTHAJRPDDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCN.[Cl] |
Origin of Product |
United States |
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